1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
CAS No.: 1240573-35-6
Cat. No.: VC11752482
Molecular Formula: C13H16ClF3N2
Molecular Weight: 292.73 g/mol
* For research use only. Not for human or veterinary use.
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine - 1240573-35-6](/images/structure/VC11752482.png)
Specification
CAS No. | 1240573-35-6 |
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Molecular Formula | C13H16ClF3N2 |
Molecular Weight | 292.73 g/mol |
IUPAC Name | 1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Standard InChI | InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Standard InChI Key | YCBXPEKBHCIVSZ-UHFFFAOYSA-N |
SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a piperazine ring (C₄H₁₀N₂) with two distinct substituents:
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A 2-methyl group at one nitrogen atom.
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A 4-chloro-3-(trifluoromethyl)benzyl group at the adjacent nitrogen.
This arrangement creates a sterically hindered environment, influencing both reactivity and intermolecular interactions. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the aromatic ring introduce strong electron-withdrawing effects, modulating the compound’s electronic profile and solubility .
Physicochemical Parameters
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Molecular Formula: C₁₃H₁₅ClF₃N₂
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Molecular Weight: 296.72 g/mol
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Density: Estimated at 1.302–1.320 g/cm³ (analogous to related piperazine derivatives) .
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Boiling Point: ~357°C (extrapolated from similar chlorinated aromatics) .
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Solubility: Low polarity due to -CF₃ and -Cl groups; soluble in organic solvents like dichloromethane or dioxane .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine likely involves multi-step functionalization of the piperazine core, drawing parallels to methods described in patent CN110885298B . A hypothetical pathway includes:
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Nitration and Reduction:
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Piperazine Functionalization:
Table 2: Critical Reaction Conditions
Challenges in Synthesis
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